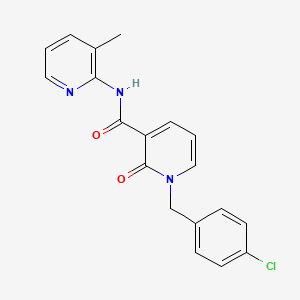

1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-13-4-2-10-21-17(13)22-18(24)16-5-3-11-23(19(16)25)12-14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRWSLPXZMWYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 288.72 g/mol

- CAS Number : 204205-90-3

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptor interactions. It has shown promising results as a potential inhibitor of the Met kinase, which plays a crucial role in cancer progression and metastasis. The compound's structure allows it to interact with the ATP-binding site of the kinase, inhibiting its activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

- In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 10 |

- In vivo Studies : In a xenograft mouse model of gastric carcinoma, oral administration of the compound resulted in complete tumor stasis. This suggests that it may be effective in treating Met-dependent tumors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Antifungal Activity : In studies evaluating antifungal effects, it was found to inhibit the growth of Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells indicated that the combination of this compound with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone. This synergy suggests potential use in combination therapy for aggressive breast cancer subtypes .

- Gastric Cancer Model : In a phase I clinical trial, patients with advanced gastric cancer were administered this compound. Preliminary results showed a favorable safety profile and promising efficacy, warranting further investigation into its clinical applications .

Comparison with Similar Compounds

Benzyl/Chlorobenzyl Derivatives

- 1-(4-Chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide (CAS: 899991-34-5): Structural Difference: The carboxamide is linked to a sulfamoylphenyl group instead of 3-methylpyridin-2-yl. Molecular Weight: 417.9 vs. 377.4 (target compound, inferred from similar analogs in ).

N-(4-Chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 941989-39-5):

Heteroaromatic Carboxamide Substituents

- N-(Benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7c): Structural Difference: Benzooxazole replaces 3-methylpyridin-2-yl.

- BMS-777607 (Met Kinase Inhibitor): Structural Difference: Ethoxy and fluorophenyl groups on the pyridine core. Impact: The fluorophenyl group enhances metabolic stability, while the ethoxy group contributes to kinase selectivity. Activity: IC₅₀ values in nanomolar range against Met kinase .

Functional Group Modifications

Sulfonamide vs. Carboxamide

- 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11): Structural Difference: Sulfonamide linker and indole core instead of pyridine.

Thioamide Derivatives

- 2-([1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]carbonyl)-N-methyl-1-hydrazinecarbothioamide :

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Notable Properties |

|---|---|---|---|---|

| Target Compound | ~377.4 | 4-Chlorobenzyl, 3-methylpyridin-2-yl | ~2.8 | Moderate lipophilicity, heteroaromatic |

| 1-(4-Chlorobenzyl)-N-(4-sulfamoylphenyl) | 417.9 | Sulfamoylphenyl | ~1.5 | High solubility, polar |

| BMS-777607 | 452.4 | Ethoxy, 4-fluorophenyl | ~3.2 | High metabolic stability |

| N-(Benzo[d]oxazol-2-yl) derivative (7c) | 373.0 | Benzooxazole | ~3.5 | Rigid, π-stacking capability |

Preparation Methods

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The dihydropyridone core is synthesized via cyclization of β-keto esters or acrylate derivatives. For example, 4-hydroxy-6-methylpyridin-2(1H)-one (analogous to compound 3 in) can be derivatized by replacing the methyl group with a carboxylic acid moiety. Cyclization of ethyl acetoacetate derivatives under acidic conditions (e.g., H2SO4 at 130°C) yields the dihydropyridone scaffold.

Reaction Conditions :

Alkylation with 4-Chlorobenzyl Bromide

The nitrogen atom at position 1 of the dihydropyridone is alkylated using 4-chlorobenzyl bromide. Base-mediated alkylation (e.g., K2CO3 in DMF) ensures selective N-alkylation over O-alkylation.

Optimized Conditions :

Amide Coupling with 3-Methylpyridin-2-Amine

Activation of the carboxylic acid to a mixed anhydride or use of coupling agents such as EDC/HOBT facilitates amide bond formation. The method mirrors the synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide .

Procedure :

- Activation: 1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv), EDC (1.5 equiv), HOBT (1.2 equiv) in DMF, 0°C, 1 hour.

- Coupling: Add 3-methylpyridin-2-amine (1.1 equiv) and DIPEA (2 equiv), stir at 50°C for 12 hours.

- Purification: Precipitation in cold water, filtration, and silica gel chromatography.

Synthetic Route 2: One-Pot Multicomponent Approach

A convergent strategy combines 4-chlorobenzaldehyde, methyl 3-aminocrotonate, and 3-methylpyridin-2-amine in a modified Hantzsch dihydropyridine synthesis. This method, inspired by triazolopyrimidine syntheses, leverages in situ cyclization and amidation.

Key Steps :

- Condensation : 4-Chlorobenzaldehyde and methyl 3-aminocrotonate form a dihydropyridone intermediate.

- Oxidation and Amidation : Concurrent oxidation of the dihydropyridine and coupling with 3-methylpyridin-2-amine using iodine as a catalyst.

Conditions :

Synthetic Route 3: Fragment Coupling via Carbonyl Chloride

Preparation of Acid Chloride

1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

Procedure :

Reaction with 3-Methylpyridin-2-Amine

The acyl chloride is reacted with 3-methylpyridin-2-amine in the presence of a base (e.g., pyridine) to scavenge HCl.

Conditions :

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 25–35 | 50–58 | 54–62 |

| Purification Complexity | High | Moderate | Low |

| Scalability | Moderate | High | High |

| Byproduct Formation | Moderate | Low | Low |

Route 2 offers the advantage of convergence but requires precise control over oxidation states. Route 3, while efficient, demands stringent anhydrous conditions for acyl chloride stability.

Characterization and Spectral Data

Successful synthesis is confirmed by:

- 1H-NMR : Aromatic protons of the 4-chlorobenzyl group (δ 7.2–7.4 ppm), pyridone NH (δ 10.5 ppm, broad), and 3-methylpyridinyl signals (δ 2.5–2.7 ppm).

- IR : Stretching vibrations for amide C=O (1,650–1,680 cm⁻¹) and pyridone C=O (1,710–1,730 cm⁻¹).

- HRMS : Molecular ion peak at m/z 382.0821 (C19H16ClN3O2).

Q & A

Q. Key Optimization Parameters :

- Temperature : Controlled heating (e.g., reflux in ethanol or DMF) ensures optimal cyclization .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) enhance reaction rates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons appear in δ 6.5–8.5 ppm, while the dihydropyridinone carbonyl resonates near δ 165–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇ClN₃O₂: 378.1005) .

- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., keto-amine vs. hydroxy-pyridine forms) and confirms planar conformations of aromatic systems .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

How can researchers address contradictions in reported biological activities of dihydropyridine derivatives?

Answer:

Systematic SAR Strategies :

- Functional Group Variation : Compare analogs with modified substituents (e.g., replacing 4-chlorobenzyl with fluorobenzyl) to assess antimicrobial or antiviral potency .

- Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., viral proteases) under standardized conditions (IC₅₀ values) .

- Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line viability in bioactivity studies .

Case Study :

highlights unexpected tautomer formation during synthesis, which may alter binding interactions. Confirm tautomeric states via crystallography before biological testing .

What computational approaches are recommended to model this compound’s interactions with enzymatic targets?

Answer:

Docking and MD Simulations :

Q. Quantum Mechanics (QM) :

- Binding Energy Calculations : Density Functional Theory (DFT) at B3LYP/6-31G* level predicts interaction energies with key residues (e.g., His41 in viral proteases) .

Validation :

Cross-reference computational results with experimental IC₅₀ values and mutagenesis data .

How should researchers troubleshoot unexpected by-products during synthesis?

Answer:

Root-Cause Analysis :

- Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates .

- By-Product Identification : Isolate via preparative HPLC and characterize by NMR/MS .

Case Example :

describes a by-product from 2-chloronicotinic acid and 3-bromo-2-methylaniline. Adjust stoichiometry (amine excess) and add p-toluenesulfonic acid to suppress side reactions .

What strategies optimize yield in multi-step syntheses of dihydropyridine derivatives?

Answer:

Design of Experiments (DoE) :

- Variables : Test solvent polarity (DMF vs. THF), temperature (25–100°C), and catalyst loading .

- Response Surface Methodology (RSM) : Statistically model interactions between variables to maximize yield (e.g., 70–85% via microwave-assisted synthesis) .

Q. Scale-Up Considerations :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for hazardous steps (e.g., diazomethane generation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.